molecular formula C8H8ClN3 B13122021 5-Vinyl-1H-pyrazolo[3,4-b]pyridinehydrochloride

5-Vinyl-1H-pyrazolo[3,4-b]pyridinehydrochloride

Cat. No.: B13122021
M. Wt: 181.62 g/mol
InChI Key: KAQQCOWABVZWRT-UHFFFAOYSA-N
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Description

5-Vinyl-1H-pyrazolo[3,4-b]pyridinehydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Vinyl-1H-pyrazolo[3,4-b]pyridinehydrochloride typically involves the condensation of 5-aminopyrazoles with α,β-unsaturated carbonyl compounds. One common method includes the use of trifluoroacetic acid as a catalyst to facilitate the condensation reaction . The reaction is usually carried out under mild conditions, such as room temperature, to obtain the desired product with good yields.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using solid acid catalysts like amorphous carbon-supported sulfonic acid. This method not only enhances the yield but also makes the process more environmentally friendly by reducing the use of hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

5-Vinyl-1H-pyrazolo[3,4-b]pyridinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The vinyl group allows for various substitution reactions, including halogenation and alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Vinyl-1H-pyrazolo[3,4-b]pyridinehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Vinyl-1H-pyrazolo[3,4-b]pyridinehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation and the inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Vinyl-1H-pyrazolo[3,4-b]pyridinehydrochloride is unique due to the presence of the vinyl group, which allows for additional chemical modifications and enhances its reactivity. This makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

5-ethenyl-1H-pyrazolo[3,4-b]pyridine;hydrochloride

InChI

InChI=1S/C8H7N3.ClH/c1-2-6-3-7-5-10-11-8(7)9-4-6;/h2-5H,1H2,(H,9,10,11);1H

InChI Key

KAQQCOWABVZWRT-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=C(NN=C2)N=C1.Cl

Origin of Product

United States

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